molecular formula C11H7ClF4N2O3 B11070706 3-(3-Chloro-4-fluorophenyl)-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

3-(3-Chloro-4-fluorophenyl)-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B11070706
M. Wt: 326.63 g/mol
InChI Key: BXPJJYHXJPWRFD-UHFFFAOYSA-N
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Description

3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorofluorophenyl group, a methoxy group, and a trifluoromethyl group attached to an imidazole ring. Its distinct structure makes it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves multiple steps, typically starting with the preparation of the imidazole ring followed by the introduction of the substituent groups. Common synthetic routes include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia or primary amines.

    Introduction of Substituents: The chlorofluorophenyl group, methoxy group, and trifluoromethyl group are introduced through various substitution reactions, often involving halogenation and methylation reactions under controlled conditions.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, to form new derivatives.

    Common Reagents and Conditions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like dimethyl sulfoxide (DMSO) are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted imidazole derivatives.

Scientific Research Applications

3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, apoptosis, and cell signaling. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-1H-IMIDAZOLE-2,4-DIONE and 3-(3-CHLORO-4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4-DIONE share structural similarities.

    Uniqueness: The presence of both the methoxy and trifluoromethyl groups in 3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE imparts unique chemical and biological properties, such as enhanced stability and specific biological activity.

Properties

Molecular Formula

C11H7ClF4N2O3

Molecular Weight

326.63 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H7ClF4N2O3/c1-21-10(11(14,15)16)8(19)18(9(20)17-10)5-2-3-7(13)6(12)4-5/h2-4H,1H3,(H,17,20)

InChI Key

BXPJJYHXJPWRFD-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)Cl)C(F)(F)F

Origin of Product

United States

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